S 2101

Vue d'ensemble

Description

S 2101 est un composé chimique connu pour son rôle d'inhibiteur de la lysine-spécifique désméthylase 1 (LSD1). Cette enzyme est impliquée dans la déméthylation des protéines histones, qui jouent un rôle crucial dans la régulation de l'expression des gènes. En inhibant la LSD1, this compound peut influencer divers processus biologiques, ce qui en fait un outil précieux dans la recherche scientifique .

Applications De Recherche Scientifique

General Properties

- Microstructure : LDX 2101 features a balanced austenitic-ferritic structure which provides high strength and resistance to localized corrosion.

- Corrosion Resistance : It exhibits superior resistance to chloride stress-corrosion cracking compared to conventional austenitic stainless steels like 304L and 316L.

- Mechanical Strength : The enhanced strength allows for thinner cross-sections, resulting in significant cost savings in material usage.

Key Applications

Chemical Processing Industry

In chemical processing environments where exposure to corrosive substances is prevalent, LDX 2101 has been utilized for manufacturing pressure vessels and piping systems. The alloy's resistance to pitting and crevice corrosion makes it an ideal choice for handling aggressive chemicals.

- Case Study : A chemical plant replaced their existing 304L stainless steel piping with LDX 2101 due to frequent failures caused by corrosion. The switch resulted in a significant reduction in maintenance costs and downtime.

Pulp and Paper Industry

The pulp and paper industry often faces challenges with equipment durability due to harsh processing conditions. LDX 2101 has been successfully implemented in various applications within this sector.

- Case Study : In a mechanical pulping mill, the traditional 316/316L stainless steel shafts experienced fatigue failures within a year. Switching to LDX 2101 improved the lifespan of the shafts significantly, demonstrating the alloy's superior mechanical properties under stress.

Marine Applications

The marine industry benefits from LDX 2101's excellent corrosion resistance, particularly in seawater environments.

- Case Study : A shipbuilding company used LDX 2101 for constructing cargo tanks on chemical tankers. The material's ability to withstand harsh marine conditions without requiring extensive protective coatings resulted in lower long-term maintenance costs.

Performance Comparisons

The following table summarizes the performance characteristics of LDX 2101 against other common stainless steels:

| Property | LDX 2101 | 304L | 316L |

|---|---|---|---|

| Yield Strength (MPa) | ~450 | ~215 | ~290 |

| Ultimate Tensile Strength (MPa) | ~620 | ~505 | ~580 |

| Corrosion Resistance | Excellent | Good | Very Good |

| Chloride Stress-Corrosion Cracking Resistance | Excellent | Poor | Good |

Mécanisme D'action

Target of Action

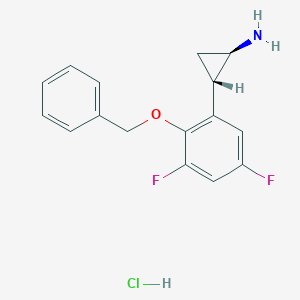

S 2101, also known as (1R,2S)-rel-2-[3,5-Difluoro-2-(phenylmethoxy)phenyl]cycloprpanaminehydrochloride or (1R,2S)-2-(3,5-Difluoro-2-phenylmethoxyphenyl)cyclopropan-1-amine;hydrochloride, is primarily targeted towards the enzyme Lysine-Specific Demethylase 1 (LSD1) . LSD1 is a histone demethylase that plays a crucial role in gene expression regulation .

Mode of Action

This compound acts as an inhibitor of LSD1 . It binds to LSD1 and inhibits its activity, which results in changes in the methylation status of histones . The IC50 value of this compound for LSD1 is 0.99 μM, indicating a strong inhibitory effect .

Biochemical Pathways

The inhibition of LSD1 by this compound affects the histone methylation pathways . LSD1 is responsible for demethylating histones, specifically histone H3 at lysine 4 (H3K4). When LSD1 is inhibited, the methylation status of H3K4 is altered, leading to changes in gene expression .

Result of Action

The primary result of this compound’s action is the alteration of gene expression due to changes in histone methylation . This can have various downstream effects depending on the specific genes affected, potentially influencing cellular processes such as cell growth, differentiation, and apoptosis .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de S 2101 implique plusieurs étapes, commençant par la préparation de la structure de base, suivie par l'introduction de groupes fonctionnels spécifiques. Les étapes clés incluent :

Formation du cycle cyclopropane : Ceci est réalisé par une réaction de cyclopropanation, où un alcène approprié est traité avec un précurseur de carbène.

Introduction du groupe phénylméthoxy : Cette étape implique la réaction de l'intermédiaire cyclopropane avec un réactif phénylméthoxy dans des conditions contrôlées.

Addition du groupe difluorophényle :

Méthodes de production industrielle

La production industrielle de this compound suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l'optimisation des conditions de réaction pour garantir un rendement et une pureté élevés. Les considérations clés incluent :

Température et pression de réaction : Ces paramètres sont soigneusement contrôlés pour maximiser l'efficacité de chaque étape.

Méthodes de purification : Des techniques telles que la cristallisation et la chromatographie sont utilisées pour purifier le produit final

Analyse Des Réactions Chimiques

Types de réactions

S 2101 subit diverses réactions chimiques, notamment :

Oxydation : this compound peut être oxydé dans des conditions spécifiques pour former des produits oxydés correspondants.

Réduction : Le composé peut également subir des réactions de réduction, conduisant à la formation de dérivés réduits.

Substitution : This compound peut participer à des réactions de substitution, où des groupes fonctionnels spécifiques sont remplacés par d'autres

Réactifs et conditions courants

Oxydation : Les oxydants courants incluent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.

Substitution : Des réactifs comme les halogènes et les nucléophiles sont utilisés dans les réactions de substitution

Produits principaux

Les produits principaux formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation de this compound peut conduire à la formation de dérivés oxydés, tandis que la réduction peut produire des formes réduites du composé .

Applications de recherche scientifique

This compound a un large éventail d'applications dans la recherche scientifique, notamment :

Chimie : Utilisé comme réactif dans diverses réactions chimiques et études.

Biologie : Employé dans l'étude de l'expression des gènes et de la régulation épigénétique en raison de son rôle d'inhibiteur de la LSD1.

Médecine : Enquête sur ses applications thérapeutiques potentielles dans les maladies où la LSD1 joue un rôle, comme le cancer.

Industrie : Utilisé dans le développement de nouveaux matériaux et procédés chimiques

Mécanisme d'action

This compound exerce ses effets en inhibant la lysine-spécifique désméthylase 1 (LSD1). Cette enzyme est responsable de la déméthylation des protéines histones, ce qui affecte l'expression des gènes. En inhibant la LSD1, this compound peut modifier l'état de méthylation des histones, conduisant à des changements dans l'expression des gènes et des effets biologiques subséquents. Les cibles moléculaires et les voies impliquées incluent l'histone H3 et divers facteurs de transcription .

Comparaison Avec Des Composés Similaires

S 2101 est unique par sa haute sélectivité et sa puissance en tant qu'inhibiteur de la LSD1. Les composés similaires incluent :

ORY1001 : Un autre puissant inhibiteur de la LSD1 avec des applications similaires dans la recherche et la médecine.

GSK2879552 : Connu pour sa sélectivité envers la LSD1 et utilisé dans diverses études.

Vafidemstat : Un composé avec des effets inhibiteurs similaires sur la LSD1

Ces composés partagent des mécanismes d'action similaires mais diffèrent en termes de puissance, de sélectivité et d'applications spécifiques. This compound se démarque par sa forte activité d'inhibition et sa sélectivité pour la LSD1 par rapport aux autres enzymes .

Activité Biologique

S 2101, also known as LSD1 Inhibitor II, is a small molecule that has garnered attention for its role in inhibiting the enzyme lysine-specific demethylase 1 (LSD1). This compound is primarily utilized in research related to cell signaling and epigenetic regulation. The following sections detail the biological activity, mechanisms of action, potency, and relevant case studies associated with this compound.

LSD1 is an important enzyme involved in the demethylation of histone proteins, which plays a crucial role in gene expression regulation. By inhibiting LSD1, this compound leads to an accumulation of methylated histones, particularly H3K4me2, thereby influencing transcriptional activity. This inhibition is significant for various biological processes, including cancer progression and neuronal function.

Potency and Selectivity

This compound exhibits notable potency against LSD1 with an IC50 value of approximately 990 nM and a Ki value of 610 nM . It shows a high degree of selectivity for LSD1 over monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B), with Ki values of 110 μM and 17 μM , respectively. This selectivity is crucial for minimizing off-target effects in experimental settings.

Biological Activity Data

The following table summarizes the biological activity parameters of this compound:

| Parameter | Value |

|---|---|

| IC50 (LSD1) | 990 nM |

| Ki (LSD1) | 610 nM |

| Ki (MAO-A) | 110 μM |

| Ki (MAO-B) | 17 μM |

| k_inact/K_I (LSD1) | 4560 M⁻¹s⁻¹ |

These values indicate that this compound is a potent inhibitor of LSD1 with significantly lower activity against MAO enzymes, affirming its specificity for LSD1 inhibition .

Case Studies and Research Findings

Several studies have utilized this compound to explore its effects on cellular processes:

- Inhibition Studies : A study involving HEK293T human cells demonstrated that treatment with this compound resulted in a dose-dependent increase in H3K4me2 levels. This finding supports the compound's efficacy as an LSD1 inhibitor and its potential role in enhancing gene expression through epigenetic modifications .

- Cancer Research : In cancer models, this compound has been shown to inhibit tumor growth by modulating the expression of genes involved in cell proliferation and survival. The compound's ability to alter histone methylation patterns has been linked to reduced oncogenic signaling pathways .

- Neurobiology Applications : Research indicates that this compound may influence neuronal excitability and has implications for neurodegenerative diseases. The compound's selective inhibition of LSD1 could provide insights into therapeutic strategies for conditions such as Alzheimer's disease .

Propriétés

IUPAC Name |

(1R,2S)-2-(3,5-difluoro-2-phenylmethoxyphenyl)cyclopropan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15F2NO.ClH/c17-11-6-13(12-8-15(12)19)16(14(18)7-11)20-9-10-4-2-1-3-5-10;/h1-7,12,15H,8-9,19H2;1H/t12-,15+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTSUZAFTJVLOIX-SBKWZQTDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1N)C2=C(C(=CC(=C2)F)F)OCC3=CC=CC=C3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]1N)C2=C(C(=CC(=C2)F)F)OCC3=CC=CC=C3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16ClF2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the environmental impact of bitumen emulsions according to ÖNORM S 2101?

A1: ÖNORM this compound, which categorizes hazardous waste, has been revised to include specific criteria for environmental hazards []. A toxicological study was conducted on four bitumen emulsions (two cationic and two anionic) to assess their potential environmental risks. Results showed that these emulsions were either not harmful or only slightly harmful to aquatic life (bacteria, fish, and daphnia) and had a low water hazard classification []. Therefore, the study concluded that bitumen emulsions, as tested, pose a minimal risk to the environment.

Q2: Are there any potential risks associated with nail polish ingredients?

A2: While not directly related to this compound, one of the provided research papers investigates the toxicity of nail polishes containing chemicals known as the "toxic-trio" []. This research highlights that certain ingredients in nail polish can be harmful to living organisms, as demonstrated by the death of crickets exposed to nail polish in a controlled environment []. This underscores the importance of understanding the potential toxicity of chemicals used in everyday products.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.